molecular formula C26H16Cl2N2O2 B11065048 N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide

N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide

Cat. No.: B11065048
M. Wt: 459.3 g/mol
InChI Key: TWQWRSAIJAVUAJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction between a halogenated quinoline and a furan boronic acid.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, in this case, 3-chloroaniline.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C26H16Cl2N2O2

Molecular Weight

459.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C26H16Cl2N2O2/c27-16-6-5-7-17(14-16)29-26(31)20-15-23(30-22-11-4-2-8-18(20)22)25-13-12-24(32-25)19-9-1-3-10-21(19)28/h1-15H,(H,29,31)

InChI Key

TWQWRSAIJAVUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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